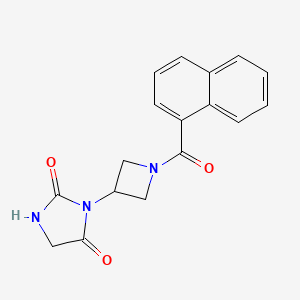

3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” have been studied. For example, the click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

Research has led to the synthesis of various novel compounds, including 13,16-diazaestrone and 13,16-diazaequilenin analogs, through chemoselective intramolecular cyclization processes. These processes utilize derivatives of imidazolidine-2,4-diones and have potential implications in steroid chemistry and drug development (Parihar & Ramana, 2005).

Antimicrobial and Antiproliferative Activity

Compounds derived from imidazolidine-4-one derivatives have shown potential in improving antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. This suggests their use as chemosensitizers to restore the efficacy of antibiotics (Matys et al., 2015). Moreover, hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy (Zagórska et al., 2021).

Antidiabetic and Hypoglycemic Activity

Thiazolidine-2,4-diones and their derivatives have been explored for their potential antidiabetic and hypoglycemic activities. Studies have shown that certain derivatives exhibit significant blood glucose-lowering activity and antioxidant properties, suggesting their utility as antihyperglycemic and hypolipidemic agents (Shukla, Pandey, & Chawla, 2020).

HIV-1 Fusion Inhibitors

Imidazolidin-2,4-dione derivatives have been designed and synthesized as HIV-1 fusion inhibitors. These compounds have shown promising activity against HIV-1IIIB replication in MT-2 cells, indicating their potential as novel therapeutic agents for HIV treatment (Ibrahim et al., 2020).

Polymer Science

Imidazolidine derivatives have also been incorporated into polymers to enhance their thermal properties. Studies have synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and investigated their thermal stability and glass transition temperatures, demonstrating the utility of these compounds in developing materials with improved thermal resistance (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Wirkmechanismus

Target of Action

The primary targets of 3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. The compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that lead to their various biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For example, some imidazole derivatives show their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.

Result of Action

For example, some imidazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor effects .

Eigenschaften

IUPAC Name |

3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-8-18-17(23)20(15)12-9-19(10-12)16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZDYIOHISKUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2618084.png)

![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)

![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(4-methylphenyl)-2-oxoethyl]amino)butanoic acid](/img/structure/B2618095.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)